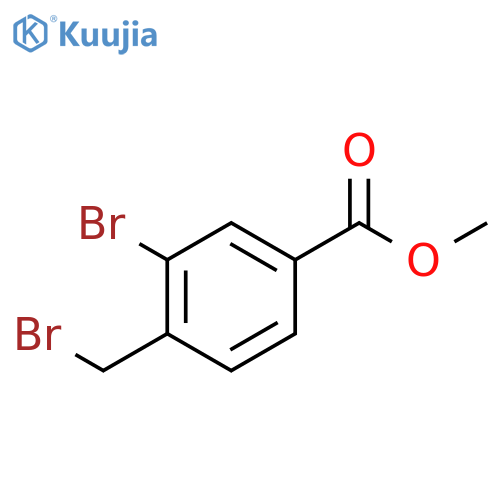

Cas no 78946-25-5 (methyl 3-bromo-4-(bromomethyl)benzoate)

78946-25-5 structure

商品名:methyl 3-bromo-4-(bromomethyl)benzoate

methyl 3-bromo-4-(bromomethyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 3-bromo-4-(bromomethyl)-, methyl ester

- methyl 3-bromo-4-(bromomethyl)benzoate

- Methyl3-bromo-4-(bromomethyl)benzoate

- 2-bromo-4-methoxycarbonylbenzyl bromide

- CFJQBNFFHMBNKQ-UHFFFAOYSA-N

- BS-29600

- SCHEMBL1040017

- methyl 4-(bromomethyl)-3-bromobenzoate

- DB-343316

- Methyl 3-bromo-4-bromomethylbenzoate

- EN300-160087

- AT27108

- 3-bromo-4-bromomethyl-benzoic acid methyl ester

- CS-WAA0258

- 78946-25-5

-

- インチ: InChI=1S/C9H8Br2O2/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4H,5H2,1H3

- InChIKey: CFJQBNFFHMBNKQ-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=CC(=C(C=C1)CBr)Br

計算された属性

- せいみつぶんしりょう: 307.88706g/mol

- どういたいしつりょう: 305.88910g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 185

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 26.3Ų

methyl 3-bromo-4-(bromomethyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-160087-0.05g |

methyl 3-bromo-4-(bromomethyl)benzoate |

78946-25-5 | 95% | 0.05g |

$49.0 | 2023-06-07 | |

| Alichem | A015008511-500mg |

Methyl 3-bromo-4-(bromomethyl)benzoate |

78946-25-5 | 97% | 500mg |

$847.60 | 2023-09-01 | |

| Alichem | A015008511-1g |

Methyl 3-bromo-4-(bromomethyl)benzoate |

78946-25-5 | 97% | 1g |

$1579.40 | 2023-09-01 | |

| Alichem | A015008511-250mg |

Methyl 3-bromo-4-(bromomethyl)benzoate |

78946-25-5 | 97% | 250mg |

$475.20 | 2023-09-01 | |

| Enamine | EN300-160087-10.0g |

methyl 3-bromo-4-(bromomethyl)benzoate |

78946-25-5 | 95% | 10g |

$1425.0 | 2023-06-07 | |

| Enamine | EN300-160087-500mg |

methyl 3-bromo-4-(bromomethyl)benzoate |

78946-25-5 | 95.0% | 500mg |

$164.0 | 2023-09-23 | |

| 1PlusChem | 1P00GAB7-500mg |

methyl 3-bromo-4-(bromomethyl)benzoate |

78946-25-5 | 97% | 500mg |

$135.00 | 2023-12-16 | |

| 1PlusChem | 1P00GAB7-1g |

Methyl 3-bromo-4-(bromomethyl)benzoate |

78946-25-5 | 98% | 1g |

$157.00 | 2025-02-27 | |

| A2B Chem LLC | AH59059-5g |

Methyl 3-bromo-4-(bromomethyl)benzoate |

78946-25-5 | 98% | 5g |

$825.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1114954-100mg |

Methyl 4-(bromomethyl)-3-bromobenzoate |

78946-25-5 | 98% | 100mg |

¥345.00 | 2024-07-28 |

methyl 3-bromo-4-(bromomethyl)benzoate 関連文献

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

78946-25-5 (methyl 3-bromo-4-(bromomethyl)benzoate) 関連製品

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

推奨される供給者

Amadis Chemical Company Limited

(CAS:78946-25-5)methyl 3-bromo-4-(bromomethyl)benzoate

清らかである:99%/99%

はかる:1g/5g

価格 ($):195.0/683.0